4-(Difluorochloromethoxy)benzoic acid

Lipophilicity ADME Medicinal Chemistry

Select 4-(Difluorochloromethoxy)benzoic acid for lead optimization: its unique -OCF₂Cl substituent delivers intermediate lipophilicity (XLogP3 3.4) and an electronic profile not achievable with -OCF₃ or -OCHF₂ analogs. This halogenated building block provides a carboxylic acid handle for amide/ester coupling and a chlorine site for further diversification. Essential for medicinal chemists fine-tuning ADME or agrochemical researchers optimizing soil mobility and pest resistance.

Molecular Formula C8H5ClF2O3
Molecular Weight 222.57 g/mol
CAS No. 147992-34-5
Cat. No. B123497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluorochloromethoxy)benzoic acid
CAS147992-34-5
Molecular FormulaC8H5ClF2O3
Molecular Weight222.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC(F)(F)Cl
InChIInChI=1S/C8H5ClF2O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
InChIKeyMKEUDNOXARFUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluorochloromethoxy)benzoic Acid (CAS 147992-34-5): A Specialized Halogenated Benzoic Acid Building Block


4-(Difluorochloromethoxy)benzoic acid is a para-substituted benzoic acid derivative containing a unique difluorochloromethoxy (-OCF₂Cl) group. This halogenated aromatic carboxylic acid (C₈H₅ClF₂O₃) is characterized by a molecular weight of 222.57 g/mol and a computed XLogP3 value of 3.4, reflecting its intermediate lipophilicity within the fluorinated benzoic acid series [1]. As a halogenated benzoic acid, it serves primarily as a synthetic intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research, offering a distinct halogenation pattern not available with simpler fluorinated or chlorinated analogs .

Procurement Rationale: Why 4-(Difluorochloromethoxy)benzoic Acid Cannot Be Simply Replaced by Common Analogs


Direct substitution of 4-(Difluorochloromethoxy)benzoic acid with more readily available analogs such as 4-(trifluoromethoxy)benzoic acid or 4-(difluoromethoxy)benzoic acid introduces significant changes in physicochemical properties, including lipophilicity, acidity, and metabolic stability, which can drastically alter downstream compound behavior in biological assays or synthetic transformations [1][2]. The unique -OCF₂Cl group provides a distinct halogenation profile that cannot be replicated by other fluoroalkoxy substituents, making it essential for projects requiring a specific balance of electron-withdrawing capacity and steric bulk [3].

Quantitative Differentiation: Head-to-Head Comparison of 4-(Difluorochloromethoxy)benzoic Acid Against Key Analogs


Lipophilicity Profile: Intermediate LogP Value Balances Membrane Permeability and Solubility

4-(Difluorochloromethoxy)benzoic acid exhibits an XLogP3 value of 3.4, placing it between the more lipophilic 4-(trifluoromethoxy)benzoic acid (XLogP3 ~3.2-3.8) and the less lipophilic 4-(difluoromethoxy)benzoic acid (XLogP3 2.9) and 4-methoxybenzoic acid (LogP ~1.47) [1][2][3]. This intermediate lipophilicity offers a potential advantage in optimizing the balance between membrane permeability and aqueous solubility for drug discovery applications.

Lipophilicity ADME Medicinal Chemistry

Acidity Modulation: Enhanced Electron-Withdrawing Effect Lowers pKa Relative to -OCF3 and -OCHF2 Analogs

The difluorochloromethoxy group exerts a stronger electron-withdrawing inductive effect than both trifluoromethoxy and difluoromethoxy groups, resulting in a predicted pKa for 4-(difluorochloromethoxy)benzoic acid that is lower than the 3.85 reported for 4-(trifluoromethoxy)benzoic acid and the 4.02 reported for 4-(difluoromethoxy)benzoic acid [1][2][3]. This enhanced acidity can be advantageous in applications requiring a more reactive carboxylic acid moiety for coupling reactions or where a specific ionization state is desired.

Acidity pKa Electronic Effects

Metabolic Stability: The -OCF2Cl Moiety Offers a Distinct Resistance Profile Compared to Non-Halogenated Analogs

Halogenation of alkoxy groups is a well-established strategy to increase metabolic stability by blocking oxidative metabolism. The -OCF2Cl group, containing both fluorine and chlorine atoms, is expected to confer greater resistance to cytochrome P450-mediated oxidation compared to non-halogenated methoxy (-OCH3) groups, and a different stability profile compared to -OCF3 or -OCHF2 groups due to the presence of the carbon-chlorine bond [1][2]. While direct comparative metabolic stability data for 4-(difluorochloromethoxy)benzoic acid is limited in the public domain, class-level inference from fluorinated alkoxybenzoic acids supports this differentiation.

Metabolic Stability Oxidative Metabolism Fluorine Chemistry

Synthetic Utility: Unique Halogen Pattern Enables Divergent Derivatization Strategies

The -OCF2Cl group provides a synthetic handle distinct from other fluoroalkoxy substituents. The carbon-chlorine bond in the difluorochloromethoxy moiety can potentially undergo selective substitution reactions under specific conditions, offering a reactivity profile not available with -OCF3 or -OCHF2 groups [1][2]. For example, nucleophilic displacement of the chlorine atom could introduce further diversity, although this reactivity must be carefully managed to avoid undesired side reactions.

Synthetic Chemistry Cross-Coupling Building Blocks

Optimal Application Scenarios for 4-(Difluorochloromethoxy)benzoic Acid Based on Differentiating Evidence


Lead Optimization in Medicinal Chemistry: Fine-Tuning Lipophilicity and Acidity

When designing lead compounds that require a benzoic acid moiety with intermediate lipophilicity (XLogP3 ~3.4) and enhanced acidity, 4-(difluorochloromethoxy)benzoic acid provides a distinct profile not achievable with the more lipophilic -OCF3 or the less lipophilic -OCHF2 analogs [1]. This makes it a valuable building block for optimizing the ADME properties of drug candidates while maintaining or improving target binding.

Synthesis of Metabolically Stable Bioisosteres

In projects where metabolic stability is a key concern, the -OCF2Cl group serves as a bioisostere for methoxy or other alkoxy groups, offering increased resistance to oxidative metabolism [1]. The presence of both fluorine and chlorine atoms provides a unique halogenation pattern that can influence metabolite identification and toxicology profiles.

Preparation of Advanced Intermediates with Divergent Functionalization Potential

For synthetic chemists building complex molecular libraries, 4-(difluorochloromethoxy)benzoic acid offers a carboxylic acid handle for amide or ester formation, while the -OCF2Cl group retains potential for further modification through selective chlorine substitution . This dual reactivity enables convergent synthetic strategies not possible with simpler fluoroalkoxybenzoic acids.

Agrochemical Research Requiring Specific Halogenation Patterns

The unique halogen combination in the -OCF2Cl group may confer desirable properties such as improved soil mobility, altered volatility, or enhanced pest resistance in agrochemical lead discovery, where fine-tuning physicochemical properties is critical for field performance [2].

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